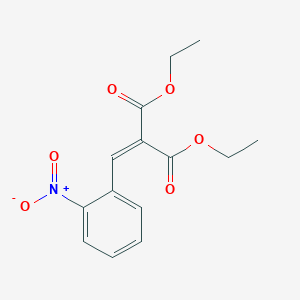

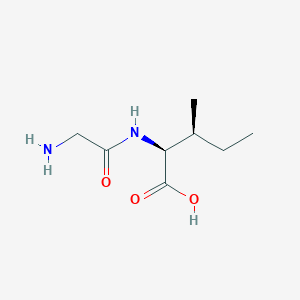

Diethyl 2-(2-nitrobenzylidene)malonate

説明

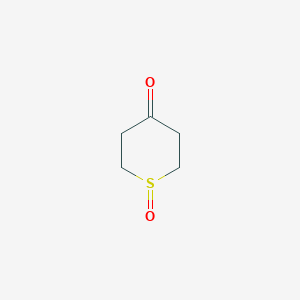

Diethyl 2-(2-nitrobenzylidene)malonate is a compound that has been studied in various contexts due to its interesting chemical properties and potential applications. It is related to a family of compounds that are often used in the study of electron-donor-acceptor (EDA) complex formation and can be synthesized through various methods, including Knoevenagel condensation reactions.

Synthesis Analysis

The synthesis of related diethyl malonate compounds involves condensation reactions. For instance, diethyl 2-(4-methylbenzylidene)malonate was synthesized by Knoevenagel condensation of 4-methylbenzaldehyde and diethyl malonate using piperidine and trifluoroacetic acid as catalysts . Similarly, diethyl malonate derivatives have been synthesized through radical and nucleophilic substitution reactions . These methods could potentially be applied to the synthesis of diethyl 2-(2-nitrobenzylidene)malonate, although the specific synthesis of this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of diethyl malonate derivatives has been extensively studied using techniques such as X-ray diffraction. For example, the crystal and molecular structure of diethyl 2-(4-methylbenzylidene)malonate was determined, revealing that it crystallizes in the monoclinic system with specific unit cell parameters . Another study reported the crystal structure of diethyl 2-(1-methyl-5-nitro-1H-imidazol-4-ylmethylene)malonate, showing that the nitro group is almost coplanar with the heterocyclic ring, indicating strong conjugation effects . These findings suggest that diethyl 2-(2-nitrobenzylidene)malonate may also exhibit interesting structural features that could influence its reactivity and interactions.

Chemical Reactions Analysis

The chemical reactivity of diethyl malonate derivatives can be influenced by the presence of functional groups. For instance, the formation of EDA complexes with diethyl 2,2-bis(dinitrobenzyl)malonates and diethyl 2,2-bis(4-dimethylaminobenzyl)malonate has been studied, showing that the stability of these complexes is affected by π-electron interactions between adjacent benzene rings . Additionally, the C-alkylation of nitroso chlorides with diethyl malonate has been explored, leading to the formation of α-substituted oximes . These studies indicate that diethyl 2-(2-nitrobenzylidene)malonate could participate in similar reactions, potentially forming stable complexes or undergoing substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl malonate derivatives, such as their crystal structures and hydrogen bonding interactions, have been characterized. The substituted diethyl malonate synthesized in one study exhibits intermolecular hydrogen bonds, forming one-dimensional chains . The exciplex formation of diethyl 2-(9-anthrylmethyl)-2-(p-N,N-dimethylaminobenzyl)malonate in a polymer matrix indicates that interactions between chromophores are enhanced in a solid matrix . These properties are crucial for understanding the behavior of diethyl malonate compounds in different environments and could be relevant for diethyl 2-(2-nitrobenzylidene)malonate as well.

科学的研究の応用

Macrocyclic Ligand Synthesis

Research has demonstrated the synthesis of complex macrocyclic ligands involving diethyl 2-(4-nitrobenzyl)malonate derivatives. One study involved the reaction of diethyl 2-(4-nitrobenzyl)malonate with triethylenetetraamine, yielding a macrocycle with potential applications in forming complexes with transition-metal and rare-earth-metal ions. The stability of these complexes was found to accord with the Irving-William series for transition metals and increase with decreasing metal-ion radii for rare-earth metals. The crystal structure of one such complex was determined, suggesting applications in coordination chemistry and material science (Luo et al., 1994).

Chemoselective Reduction

Another application involves the chemoselective reduction of nitrobenzylidene malonic diester, where the carbon-carbon double bond or the nitro group of nitrobenzylidene malonic diethyl ester can be selectively reduced. This process, facilitated by Hantzsch ester using a metal ion catalyst or by sensitized photoirradiation, provides insight into a one-step hydride transfer and/or multistep hydrogen transfer mechanism. Such selective reduction processes are crucial in organic synthesis, particularly in the preparation of compounds with specific functional groups reduced while others remain intact (Xu et al., 1987).

Rapid Synthesis Technique

The rapid room-temperature liquid-phase synthesis of diethyl 2-((4-nitroanilino)methylene)malonate demonstrates an efficient method for preparing precursors to quinoline derivatives, which possess biological activities like antiviral, immunosuppressive, and anticancer properties. This synthesis method offers a practical and expedient approach to producing these compounds at industrial scales, showcasing the versatility of diethyl 2-(2-nitrobenzylidene)malonate and its derivatives in the synthesis of biologically active molecules (Valle et al., 2018).

特性

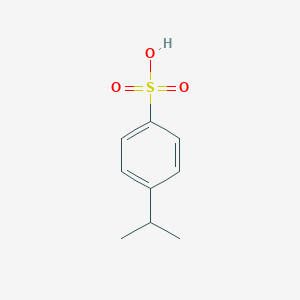

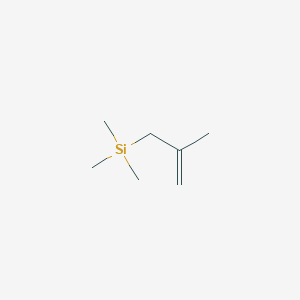

IUPAC Name |

diethyl 2-[(2-nitrophenyl)methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO6/c1-3-20-13(16)11(14(17)21-4-2)9-10-7-5-6-8-12(10)15(18)19/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHLIGAACQEKRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282735 | |

| Record name | Diethyl [(2-nitrophenyl)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-(2-nitrobenzylidene)malonate | |

CAS RN |

17422-56-9 | |

| Record name | 1,3-Diethyl 2-[(2-nitrophenyl)methylene]propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17422-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 27702 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017422569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17422-56-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl [(2-nitrophenyl)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the molecular formula and weight of Diethyl 2-(2-nitrobenzylidene)malonate?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula for Diethyl 2-(2-nitrobenzylidene)malonate, which is C14H15NO6 []. Using this information, we can calculate the molecular weight to be 293.27 g/mol.

Q2: What type of intermolecular interactions are present in the crystal structure of Diethyl 2-(2-nitrobenzylidene)malonate?

A2: The abstract mentions that the molecules in the crystal structure of Diethyl 2-(2-nitrobenzylidene)malonate are linked together as centrosymmetric dimers through C—H⋯O hydrogen bonds []. These hydrogen bonds form a specific structural motif denoted as R22(20).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol](/img/structure/B96027.png)

![5a,5b,8,8,11a,13b-Hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B96041.png)